molecular formula C22H30N6O3 B2784456 7-(2-methoxyethyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 878432-66-7

7-(2-methoxyethyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2784456
CAS RN: 878432-66-7
M. Wt: 426.521
InChI Key: SIFBSTUDNGBGPD-UHFFFAOYSA-N
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Description

7-(2-methoxyethyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O3 and its molecular weight is 426.521. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cardiovascular Activity

Research into similar purine derivatives has explored their synthesis and potential cardiovascular activities. For example, derivatives of 1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have been synthesized and evaluated for their electrocardiographic, antiarrhythmic, and hypotensive activities. Some compounds exhibited strong prophylactic antiarrhythmic activity and moderate hypotensive effects, highlighting their potential in cardiovascular research (Chłoń-Rzepa et al., 2004).

Synthesis of Piperazine-3-ones

Another area of interest is the synthesis of piperazine-3,6-diones from alpha-amino acids, showcasing the versatility of similar compounds in organic chemistry and potential applications in drug design (Veerman et al., 2003).

Anti-Inflammatory and Analgesic Agents

Compounds derived from similar structures have been synthesized and identified as potential anti-inflammatory and analgesic agents. Novel derivatives were evaluated for their cyclooxygenase inhibition and exhibited significant COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating potential for therapeutic applications (Abu‐Hashem et al., 2020).

Antiasthmatic Activity

Research into xanthene derivatives, closely related to purine structures, has focused on developing compounds for their antiasthmatic activities. These studies involve synthesizing specific derivatives and evaluating them for vasodilatory activity, contributing to the development of new antiasthmatic agents (Bhatia et al., 2016).

Visualization of 5-HT1A Receptors

"Long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized to visualize 5-HT1A receptors overexpressed in cells. These compounds displayed high 5-HT(1A) receptor affinity and fluorescence properties, illustrating a potential application in receptor imaging and neuroscience research (Lacivita et al., 2009).

properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3/c1-25-19-18(20(29)24-22(25)30)28(15-16-31-2)21(23-19)27-13-11-26(12-14-27)10-6-9-17-7-4-3-5-8-17/h3-5,7-8H,6,9-16H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFBSTUDNGBGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCCC4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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